molecular formula C22H19N3O4S B2859908 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide CAS No. 476462-30-3

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2859908
CAS RN: 476462-30-3
M. Wt: 421.47
InChI Key: QKXLSGNQTKXNJI-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

A series of derivatives including N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for their potential anti-HIV activities. One study found a compound in this series to be a potent inhibitor of HIV-1 replication, suggesting its usefulness as a lead in the development of antiviral agents (Hamad et al., 2010).

Anticancer Potential

Compounds with a similar structure have been synthesized and evaluated for their anticancer properties. One study showed significant anticancer activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Ekrek et al., 2022).

Pharmacological Evaluation for Various Therapeutic Actions

These derivatives have been investigated for a range of pharmacological actions including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Some compounds showed binding and moderate inhibitory effects in various assays, highlighting their potential in multiple therapeutic areas (Faheem, 2018).

Anti-Parkinson's Activity

Research has been conducted on similar compounds for their potential use in treating Parkinson's disease. Some derivatives showed potent free radical scavenging activity, which is significant for anti-Parkinson's activity (Gomathy et al., 2012).

Density Functional Theory Studies

Density functional theory (DFT) studies of similar acetamide derivatives have been conducted to understand their local molecular properties as anti-HIV drugs. These studies reveal insights into the interactions and stability of these compounds, important for drug development (Oftadeh et al., 2013).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of these derivatives, which is crucial for understanding their potential applications in pharmaceuticals and other areas of scientific research (Yu et al., 2014).

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-27-16-9-10-18(19(12-16)28-2)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXLSGNQTKXNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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